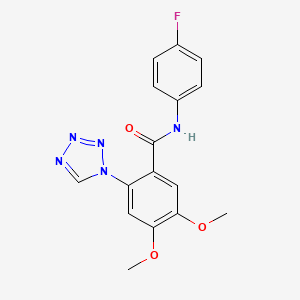
2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic organic compound with a molecular formula C21H19N3O2. It is commonly referred to as AG-1478 and belongs to the class of quinazoline-based tyrosine kinase inhibitors. AG-1478 is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which has been extensively studied for its therapeutic potential in cancer treatment.
Aplicaciones Científicas De Investigación
AG-1478 has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines including breast, lung, prostate, and head and neck cancers. AG-1478 exerts its anti-cancer effect by blocking the activity of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, which is overexpressed in many cancer cells and plays a crucial role in tumor growth and metastasis.
Mecanismo De Acción
AG-1478 is a reversible inhibitor of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone tyrosine kinase activity. It binds to the ATP-binding site of the kinase domain of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone and prevents the transfer of phosphate groups from ATP to tyrosine residues on the receptor, thereby inhibiting downstream signaling pathways that promote cell growth and survival. AG-1478 has been shown to selectively inhibit the activity of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone and not other receptor tyrosine kinases such as HER2 and HER3.
Biochemical and physiological effects:
AG-1478 has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the autophosphorylation of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone and downstream signaling pathways such as MAPK and PI3K/Akt, which are involved in cell proliferation and survival. Physiologically, AG-1478 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG-1478 has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, which allows for specific targeting of this receptor in cancer cells. Another advantage is its reversible binding, which allows for the measurement of the kinetics of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone inhibition. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental conditions. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on AG-1478. One direction is to investigate its potential for combination therapy with other anti-cancer agents. Another direction is to explore its use in cancer prevention and early detection. Additionally, further studies are needed to elucidate the molecular mechanisms of AG-1478's anti-cancer effects and to identify biomarkers that can predict its efficacy in different cancer types. Finally, the development of more potent and selective 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone inhibitors based on the structure of AG-1478 may lead to the discovery of novel anti-cancer agents.
Métodos De Síntesis
AG-1478 can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 2-amino-6-methylpyridine to form 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)quinazolin-4(3H)-one. This intermediate compound is then reacted with N,N-dimethylformamide dimethyl acetal to yield AG-1478. The purity and yield of AG-1478 can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-6-5-9-19(22-14)24-20(15-10-12-16(26-2)13-11-15)23-18-8-4-3-7-17(18)21(24)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFLCGYSUXZWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5746141.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)

![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)
![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)
![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)

![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)


![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)
![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)
